4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex heterocyclic compound that features a unique combination of thiadiazole, piperazine, pyrazole, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 5-cyclopropyl-1,3,4-thiadiazole-2-amine with piperazine under controlled conditions to form the intermediate 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazine. This intermediate is then reacted with 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the heterocyclic rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine or pyrazole rings .
Scientific Research Applications
4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Piperazine Derivatives: Compounds containing the piperazine ring are known for their pharmacological activities, including antipsychotic and antihistaminic effects.
Pyrazole Derivatives: These compounds are widely used in medicinal chemistry due to their anti-inflammatory and analgesic properties.
Pyrimidine Derivatives: Pyrimidine-based compounds are important in the development of antiviral and anticancer drugs.
Uniqueness
The uniqueness of 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine lies in its combination of multiple heterocyclic moieties, which imparts a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-cyclopropyl-5-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8S/c1-12-19-14(11-15(20-12)25-6-2-5-18-25)23-7-9-24(10-8-23)17-22-21-16(26-17)13-3-4-13/h2,5-6,11,13H,3-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCAPKFDUBFBQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN=C(S3)C4CC4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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